molecular formula C22H20N4O2S2 B7731918 2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7731918
M. Wt: 436.6 g/mol
InChI Key: COAMRZQLJGPIRT-VKAVYKQESA-N
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Description

The compound 2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a methylamino group and at position 3 with a Z-configured methylidene-linked thiazolidinone ring. The thiazolidinone moiety is further modified with a 3-phenylpropyl chain at position 3 and a thioxo group at position 2.

Properties

IUPAC Name

(5Z)-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-23-19-16(20(27)25-12-6-5-11-18(25)24-19)14-17-21(28)26(22(29)30-17)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,23H,7,10,13H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAMRZQLJGPIRT-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , also referenced as STL348700, is a synthetic derivative characterized by a unique combination of thiazolidine and pyrimidine structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that STL348700 exhibits a range of biological activities, including:

  • Antifungal Properties : Preliminary studies suggest that derivatives of thiazolidine compounds have shown broad-spectrum antifungal activity. Specifically, compounds with similar structural motifs have demonstrated efficacy against various fungal strains such as Phytophthora infestans and Fusarium solani .
  • Antimicrobial Activity : The thiazolidine moiety is known for its diverse biological responses, including antimicrobial effects. This property is attributed to the ability of these compounds to interfere with microbial cell wall synthesis or function .

The mechanism through which STL348700 exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction could lead to disruption in metabolic pathways essential for microbial survival.

Antifungal Activity

A study highlighted the antifungal efficacy of thiazolidine derivatives against several plant pathogens. One derivative exhibited comparable or superior fungicidal activity against Fusarium solani, Phytophthora infestans, and Alternaria solani when compared to standard fungicides .

CompoundActivity AgainstEfficacy
STL348700Fusarium solaniComparable to control
STL348700Phytophthora infestansSuperior to control
STL348700Alternaria solaniComparable to control

Antimicrobial Mechanism

Research into the structural attributes of similar compounds suggests that the presence of both thiazolidine and pyrimidine rings may enhance binding affinity to biological targets, leading to increased antimicrobial potency .

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinone Substituent: The 3-phenylpropyl chain (C3) in the target compound introduces greater hydrophobicity compared to the 2-phenylethyl (C2) or isopropyl groups, which could influence membrane permeability and metabolic stability .
  • Stereoelectronic Effects : The Z-configuration of the methylidene group is conserved across analogs, critical for maintaining planar geometry and π-π stacking interactions.

Crystallographic and Structural Analysis

These tools could elucidate bond lengths, angles, and packing arrangements, aiding in structure-activity relationship (SAR) studies.

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